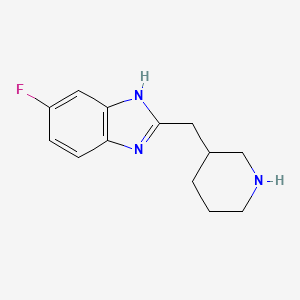

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

CAS No.: 947014-08-6

Cat. No.: VC2395264

Molecular Formula: C13H16FN3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947014-08-6 |

|---|---|

| Molecular Formula | C13H16FN3 |

| Molecular Weight | 233.28 g/mol |

| IUPAC Name | 6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) |

| Standard InChI Key | YZRFWOLEIOWWJN-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F |

| Canonical SMILES | C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F |

Introduction

| Parameter | Information |

|---|---|

| CAS Number | 947014-08-6 |

| IUPAC Name | 6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole |

| Molecular Formula | C₁₃H₁₆FN₃ |

| Molecular Weight | 233.28 g/mol |

| Standard InChI | InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) |

| Standard InChIKey | YZRFWOLEIOWWJN-UHFFF |

The compound serves as an important chemical tool for researchers investigating novel therapeutic agents and studying biological mechanisms related to the benzimidazole pharmacophore.

Chemical Structure and Properties

The molecular structure of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole features three key components: a benzimidazole core, a fluorine substituent at the 5-position, and a piperidin-3-ylmethyl group attached at the 2-position of the benzimidazole ring. This distinctive arrangement of atoms contributes to the compound's unique physicochemical properties and potential biological activities.

Structural Characteristics

The benzimidazole core consists of a fused benzene and imidazole ring system, creating a planar, aromatic heterocyclic structure with two nitrogen atoms. The strategic positioning of the fluorine atom at the 5-position enhances the lipophilicity of the molecule and potentially influences its metabolic stability and binding affinity to biological targets. The piperidin-3-ylmethyl group introduces a basic nitrogen-containing moiety that can participate in hydrogen bonding interactions with receptor sites and influence the compound's pharmacokinetic properties.

The combination of these structural features creates a molecule with specific three-dimensional characteristics that determine its interactions with biological systems. The presence of the fluorine atom particularly modifies the electronic distribution within the molecule, potentially altering its binding profile compared to non-fluorinated analogs. The piperidine ring provides conformational flexibility that may allow the molecule to adapt to various binding pockets in target proteins.

Physical and Chemical Properties

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole exhibits physical and chemical properties that are influenced by its unique structural components. The compound typically exists as a solid at room temperature, with specific physical characteristics determined by its molecular structure.

Table 2: Physical and Chemical Properties of 5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

| Property | Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Solubility | Moderate solubility in polar organic solvents such as DMSO and methanol |

| pKa | Approximately 5-6 for the imidazole NH (estimated based on similar compounds) |

| Log P | Moderate lipophilicity enhanced by the fluorine substituent |

| Stability | Generally stable under normal storage conditions |

The presence of the fluorine atom contributes to the compound's lipophilicity, while the basic nitrogen in the piperidine ring enhances its solubility in acidic aqueous media through protonation. These properties influence its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles when studied in biological systems.

Synthesis and Chemical Reactions

The synthesis of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole typically involves a multi-step process that requires precise reaction conditions and careful purification techniques. While specific synthetic routes may vary, certain general approaches are commonly employed based on established methods for benzimidazole synthesis.

Synthetic Approaches

Biological Activities and Applications

The biological profile of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is characterized by potential activities that are common to benzimidazole derivatives, enhanced by the specific substitution pattern present in this compound. While comprehensive pharmacological data for this specific compound may be limited in the available literature, its structural features suggest certain biological activities and potential applications in drug discovery.

Pharmacological Properties

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic effects. The presence of the fluorine atom in 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole likely enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile compared to non-fluorinated analogs. These modifications often lead to increased bioavailability and extended half-life in biological systems.

The piperidin-3-ylmethyl substituent introduces a basic center that can influence the compound's interaction with biological targets and its distribution in biological compartments. This moiety may participate in hydrogen bonding interactions with receptors or enzymes, potentially contributing to specific biological activities.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole provides valuable insights for rational drug design and optimization of benzimidazole-based compounds. While comprehensive SAR data specifically for this compound may be limited, general principles derived from related benzimidazole derivatives can guide the interpretation of its potential biological activities.

Key Structural Features Influencing Activity

Several structural features of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole potentially influence its biological activities:

-

The benzimidazole core: Provides a rigid, planar scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in target proteins

-

The fluorine substituent: Enhances lipophilicity, metabolic stability, and potentially alters binding interactions through electronic effects

-

The piperidin-3-ylmethyl group: Introduces conformational flexibility and a basic nitrogen that can participate in hydrogen bonding interactions

-

The methylene linker: Provides optimal spacing between the benzimidazole and piperidine moieties, potentially influencing the compound's fit within binding pockets

| Compound | Key Structural Differences | Potential Impact on Activity |

|---|---|---|

| 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | Methylene linker between position 3 of piperidine and benzimidazole | Increased flexibility, potentially altered binding profile |

| 5-fluoro-2-(piperidin-4-yl)-1H-benzimidazole | Direct attachment at position 4 of piperidine | More rigid structure, different spatial arrangement |

| 5-fluoro-1-methyl-2-oxo-3-benzimidazole derivatives | N-methylation and 2-oxo functionality | Altered H-bonding profile, different physicochemical properties |

This comparative analysis highlights how subtle structural variations can potentially lead to significant differences in biological activity and physicochemical properties . These insights can guide further optimization of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole derivatives for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume